
2-Naphthol, 1-((4-ethylpiperidino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthol, 1-((4-ethylpiperidino)methyl)- is a chemical compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a piperidine ring through an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- typically involves the reaction of 2-naphthol with 4-ethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthol, 1-((4-ethylpiperidino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced naphthol derivatives .
Aplicaciones Científicas De Investigación
2-Naphthol, 1-((4-ethylpiperidino)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthol: An isomer of 2-naphthol with similar chemical properties but different reactivity due to the position of the hydroxyl group.
2-Naphthol: The parent compound, which serves as a precursor for the synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)-.
4-Ethylpiperidine: A component of the compound that contributes to its unique chemical properties.
Uniqueness
2-Naphthol, 1-((4-ethylpiperidino)methyl)- is unique due to the combination of the naphthol and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
101781-40-2 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-[(4-ethylpiperidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H23NO/c1-2-14-9-11-19(12-10-14)13-17-16-6-4-3-5-15(16)7-8-18(17)20/h3-8,14,20H,2,9-13H2,1H3 |
Clave InChI |
GGSLOBUNSAAFTP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



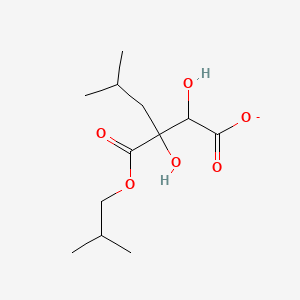
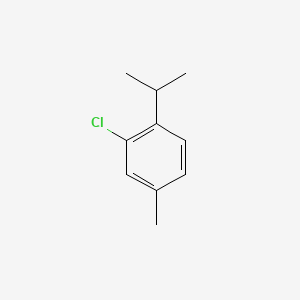

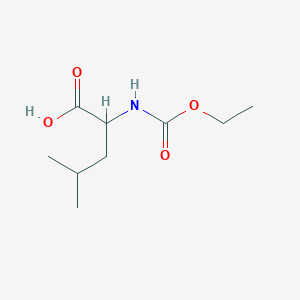
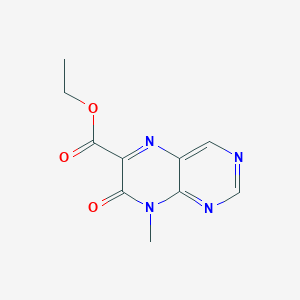
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

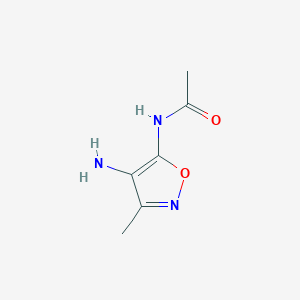
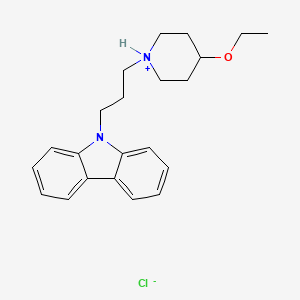
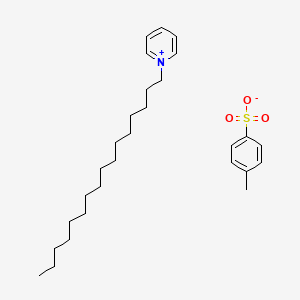
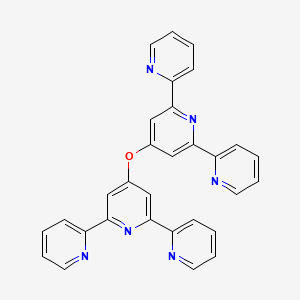
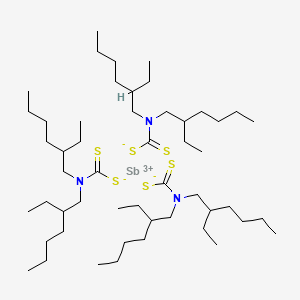
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
